Xanthochymol
Description
Structure
3D Structure
Properties
Molecular Formula |
C38H50O6 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31-/t27-,28+,37+,38-/m1/s1 |
InChI Key |
TZZQZCIACNYHBG-NDVZVQCQSA-N |
SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CCC(=C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
Synonyms |
xanthochymol |
Origin of Product |
United States |
Botanical Sources and Research Methodologies for Isolation and Enrichment
Xanthochymol (B1232506) is primarily isolated from plants belonging to the Garcinia genus (family Guttiferae). Research has identified several species as significant sources of this compound. The fruit rinds, seeds, and other parts of these plants are subjected to various extraction and purification techniques to isolate xanthochymol for scientific investigation.
Botanical Sources: The principal botanical sources for xanthochymol include:
Garcinia xanthochymus : The fruits of this species are a well-documented source from which xanthochymol has been isolated. nih.govacs.org Research has shown that the n-hexane extract of G. xanthochymus can contain a high concentration of xanthochymol, reaching up to 30.38% w/w. acs.org
Garcinia indica : Commonly known as kokum, the fruits of this plant also yield xanthochymol. uky.eduresearchgate.net
Garcinia edulis (Rheedia edulis) : The seeds and rinds of this species have been identified as containing xanthochymol among other benzophenones and biflavonoids. ebi.ac.uk
Garcinia livingstonei : Xanthochymol has been found in the fruit of this species. ebi.ac.uk
Research Methodologies for Isolation and Enrichment: The isolation of xanthochymol from its botanical sources is a multi-step process that typically begins with solvent extraction followed by chromatographic purification.
Solvent Extraction : The initial step involves the extraction of chemical constituents from the dried and ground plant material. Methanol (B129727) is a common solvent used for the initial extraction from plant parts like fruit rinds or seeds. nih.govuky.eduebi.ac.uk Following the initial broad-spectrum extraction, a process of successive extraction with solvents of varying polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate, is often employed to partition the compounds based on their solubility. uky.edu
Chromatographic Techniques : After extraction, column chromatography is the primary method used to separate xanthochymol from the complex mixture of other phytochemicals. Silica (B1680970) gel column chromatography is frequently used, with elution gradients of petroleum ether and ethyl acetate. uky.edu For higher purity, reverse-phase column chromatography is also a standard method. nih.gov High-Performance Liquid Chromatography (HPLC) is utilized for the final purification and to confirm the purity of the isolated compound, which can exceed 99%. nih.gov
The general workflow for isolation is outlined below:
Collection and preparation of plant material (e.g., air-drying and grinding of fruit rinds). uky.edu
Exhaustive extraction with a primary solvent like methanol. uky.edu
Concentration of the extract and often adsorption onto a solid support like celite. uky.edu
Sequential extraction with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to yield different fractions. uky.edu
Purification of the target fraction (often the hexane or chloroform extract) using column chromatography to isolate xanthochymol. uky.edu
Spectroscopic Characterization and Production Optimization
To confirm the identity and assess the purity of isolated xanthochymol (B1232506), researchers rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure and composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for the structural elucidation of xanthochymol. nih.govebi.ac.uk These techniques map the carbon-hydrogen framework of the molecule, allowing for unambiguous identification. Specific chemical shifts in the NMR spectrum are characteristic of the xanthochymol structure.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of xanthochymol and to study its fragmentation patterns, which further confirms its identity. nih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for both identification and quantification of xanthochymol in complex plant extracts. uky.edu
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. turkjps.orgtechnologynetworks.com The presence of chromophores (light-absorbing functional groups) in xanthochymol results in a characteristic absorption spectrum with specific maxima (λmax). turkjps.org This technique is valuable for quantitative analysis and can be used to monitor the purity of a sample during the isolation process. apexscientific.co.zamdpi.com The absorption maximum (λmax) for a related compound, xanthohumol (B1683332), has been identified at 369 nm in methanol (B129727), and similar principles of analysis apply to xanthochymol. turkjps.org
Table 1: Spectroscopic Data for Xanthochymol Characterization
| Spectroscopic Technique | Purpose in Xanthochymol Research | Key Findings / Data Type |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Provides ¹H and ¹³C chemical shifts and coupling constants that define the molecule's atomic connectivity. nih.govebi.ac.uk |
| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation through fragmentation. | Yields a mass-to-charge ratio (m/z) corresponding to the molecular ion and characteristic fragment ions. nih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Purity assessment and quantification. | Measures absorbance at specific wavelengths (λmax) related to the molecule's electronic transitions. turkjps.orgtechnologynetworks.com |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Separates the compound from impurities, providing a retention time and peak area for purity assessment (>99% has been reported). nih.gov |
For generating sufficient quantities of xanthochymol for research purposes, optimization of the isolation protocol is crucial to maximize yield and purity while maintaining efficiency.
Research into optimizing the extraction and purification of natural products, including related compounds like xanthohumol from hops, provides a framework for enhancing xanthochymol production. researchgate.netmdpi.com Key variables in the optimization process include the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. google.comnih.gov
Optimization of Extraction : Response Surface Methodology (RSM) is a statistical approach used to optimize extraction conditions by evaluating the effects of multiple variables simultaneously. mdpi.com For instance, studies on hop extracts have optimized factors like the type of solvent (e.g., acetone, aqueous acetone) and the mass of nanoparticles used for purification to maximize the recovery of target compounds. mdpi.com Similar principles can be applied to xanthochymol extraction from Garcinia species. The use of methanol-dichloromethane mixtures has been noted as efficient for extracting related compounds. lignicoat.eu Ultrasound-assisted extraction is another technique employed to improve efficiency, with parameters such as solid-liquid ratio, temperature, and ultrasonic time being optimized. google.com
Optimization of Purification : The efficiency of chromatographic separation can be enhanced by carefully selecting the stationary phase (e.g., silica (B1680970) gel, reverse-phase C18) and the mobile phase composition. nih.govuky.edu Step-gradient elution, where the solvent polarity is changed in discrete steps, can improve the resolution and speed of separation. For larger scale research production, techniques like centrifugal partition chromatography (CPC) have been successfully used for purifying similar compounds and offer a scalable alternative to traditional column chromatography. hal.scienceresearchgate.net The goal is to develop a robust and reproducible method that yields highly pure xanthochymol suitable for detailed biological and chemical studies.
Biosynthetic Pathways and Metabolic Engineering Research of Xanthohumol
Elucidation of Xanthohumol (B1683332) Biosynthesis: Identification of Precursors and Intermediates
The biosynthesis of xanthohumol is a specialized offshoot of the general flavonoid pathway, involving precursors from both phenylpropanoid and isoprenoid metabolism. nih.govfrontiersin.org The process originates in the glandular trichomes of hop cones. wikipedia.org
The primary starting material is L-phenylalanine, which is first converted to cinnamic acid. wikipedia.org This is followed by oxidation to produce 4-coumarate, which is then activated with coenzyme A to form 4-coumaroyl-CoA. wikipedia.orgmdpi.com This molecule serves as the starter unit for the subsequent chain extension. wikipedia.org
A type III polyketide synthase (PKS) enzyme then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.orgproquest.com This reaction, followed by cyclization and aromatization, yields the chalcone (B49325) scaffold known as naringenin (B18129) chalcone (also called chalconaringenin). wikipedia.orgbioactivetech.pl
Naringenin chalcone is a critical intermediate. wikipedia.org The pathway to xanthohumol involves two crucial modifications to this core structure: prenylation and methylation. First, a prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group, derived from the isoprenoid pathway, to the naringenin chalcone molecule, forming desmethylxanthohumol (B55510). wikipedia.orgfrontiersin.org In the final step, an O-methyltransferase enzyme catalyzes the methylation of a hydroxyl group on the desmethylxanthohumol intermediate, using S-adenosyl methionine as a methyl donor, to produce the final product, xanthohumol. wikipedia.orgproquest.com
The key precursors and intermediates in the xanthohumol biosynthetic pathway are summarized below:
| Compound Type | Name | Role in Pathway |
| Primary Precursor | L-Phenylalanine | Initial starting material. wikipedia.org |
| Intermediate | Cinnamic acid | Formed from L-phenylalanine. wikipedia.org |
| Precursor | 4-Coumaroyl-CoA | Starter unit for chalcone synthase. wikipedia.org |
| Precursor | Malonyl-CoA | Extender unit for polyketide synthesis. wikipedia.org |
| Precursor | Dimethylallyl pyrophosphate (DMAPP) | Donor of the prenyl group. wikipedia.org |
| Intermediate | Naringenin chalcone | The core chalcone structure. wikipedia.orgproquest.com |
| Intermediate | Desmethylxanthohumol | The direct, unmethylated precursor to xanthohumol. frontiersin.orgproquest.com |
| Final Product | Xanthohumol | The end product of the pathway. wikipedia.org |
Characterization of Key Enzymes in the Xanthohumol Biosynthetic Cascade
The sequential conversion of precursors to xanthohumol is catalyzed by a series of specific enzymes. The identification and characterization of these enzymes are fundamental to understanding and engineering the pathway. proquest.com
The initial steps are part of the general phenylpropanoid pathway. Phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine to trans-cinnamate, which is then acted upon by cinnamate-4-hydroxylase (C4H) to form 4-coumarate. wikipedia.orgmdpi.com4-coumarate CoA ligase (4CL) then activates 4-coumarate to 4-coumaroyl-CoA. wikipedia.orgmdpi.com
The first committed step towards the chalcone structure is catalyzed by chalcone synthase (CHS) . A specific, trichome-abundant isoform, CHS_H1 , has been identified in hops and is crucial for xanthohumol biosynthesis. nih.govproquest.com It condenses 4-coumaroyl-CoA with three units of malonyl-CoA to produce naringenin chalcone. mdpi.comproquest.com
The subsequent prenylation step is catalyzed by a hop-specific aromatic prenyltransferase . bioactivetech.plHumulus lupulus prenyltransferase 1 (HlPT-1) has been identified as the enzyme responsible for attaching a DMAPP molecule to naringenin chalcone to form desmethylxanthohumol. wikipedia.org This enzyme exhibits broad substrate specificity. wikipedia.org
The final step, methylation, is carried out by an O-methyltransferase (OMT) . wikipedia.orgnih.gov An enzyme designated OMT1 , identified through EST analysis of hop glandular trichomes, specifically catalyzes the methylation of desmethylxanthohumol to yield xanthohumol. nih.govproquest.com Another isoform, OMT2, can use desmethylxanthohumol as a substrate but does not produce xanthohumol. nih.gov
The key enzymes are detailed in the table below:
| Enzyme | Abbreviation | Function in Xanthohumol Biosynthesis |
| Phenylalanine ammonia lyase | PAL | Converts L-phenylalanine to trans-cinnamate. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumarate. proquest.com |
| 4-Coumarate CoA ligase | 4CL | Activates 4-coumarate to p-coumaroyl-CoA. mdpi.com |
| Chalcone synthase H1 | CHS_H1 | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. nih.govproquest.com |
| Humulus lupulus prenyltransferase 1 | HlPT-1 | Transfers a prenyl group to naringenin chalcone to form desmethylxanthohumol. wikipedia.org |
| O-methyltransferase 1 | OMT1 | Methylates desmethylxanthohumol to produce xanthohumol. nih.govproquest.comnih.gov |
Genetic and Molecular Regulation of Xanthohumol Production in Plants
The production of xanthohumol in hop plants is tightly regulated at the genetic and molecular level. The expression of the biosynthetic genes is highly specific to the lupulin glands of the cones and is influenced by developmental stage and environmental conditions. mdpi.comtandfonline.com
Studies have shown that the genes encoding the key enzymes, such as CHS_H1 , HlPT1L (a prenyltransferase gene), and HlOMT1 , are significantly upregulated during the middle stages of hop cone development, which correlates with the accumulation of xanthohumol. tandfonline.com The expression of these genes is much higher in cones compared to other plant tissues like leaves. mdpi.com
The regulation of this pathway is controlled by complex interactions of various transcription factors (TFs). mdpi.com Several TF families, including R2R3-MYB , bHLH , WDR , and WRKY , have been identified as key regulators. mdpi.comkvasnyprumysl.cz For instance, the transcription factor WRKY1 can activate the promoters of genes like CHS_H1, PT1, and OMT1. mdpi.com Overexpression of WRKY1 in transgenic hops has been shown to increase the accumulation of prenylflavonoids. mdpi.com These transcription factors can form complexes, such as the MBW (MYB-bHLH-WDR) complex, to fine-tune the expression of biosynthetic genes. mdpi.com
Environmental factors, such as nitrogen fertilization levels, can also influence the expression of these genes, although the effects can vary between different hop cultivars. mdpi.com This complex regulatory network allows the plant to control the production of these specialized metabolites in response to developmental and environmental cues.
Strategies for Enhanced Xanthohumol Production via Metabolic Engineering
The valuable biological properties of xanthohumol have driven efforts to increase its production beyond what is achievable through conventional plant extraction. Metabolic engineering, both in the native plant and in microbial hosts, offers promising strategies to enhance yields. bioactivetech.plnih.gov
One strategy involves modulating the expression of genes within the xanthohumol biosynthetic pathway in the hop plant itself. As transcription factors are key regulators, manipulating their expression can have a significant impact. The targeted overexpression of positive regulators like WRKY1 and WDR1 has been shown to stimulate the expression of downstream biosynthetic genes, including CHS_H1 and OMT1, leading to higher levels of prenylflavonoids. mdpi.com This approach aims to enhance the plant's natural ability to produce xanthohumol. Genetic variations in the promoter regions of key biosynthetic genes, such as those for prenyltransferases, can also be exploited in breeding programs to select for cultivars with naturally higher production rates. ishs.org
A powerful alternative to plant-based production is the reconstruction of the entire xanthohumol biosynthetic pathway in a microbial host, a process known as de novo biosynthesis. nih.govnih.gov The yeast Saccharomyces cerevisiae is a favored host for this purpose due to its well-characterized genetics and suitability for industrial fermentation. nih.gov
Researchers have successfully engineered S. cerevisiae to produce xanthohumol from glucose. nih.gov This complex undertaking involves several key strategies:
Pathway Reconstruction : The entire multi-step pathway is assembled in yeast by introducing the necessary genes from hops, including CHS_H1, HlPT-1, and HlOMT1. nih.gov
Balancing Precursor Supply : Xanthohumol synthesis requires the convergence of three precursor pathways: the shikimate pathway for p-coumaroyl-CoA, the malonyl-CoA pathway, and the mevalonate (B85504) (MVA) pathway for DMAPP. nih.govresearchgate.net Engineering efforts focus on balancing the metabolic flux through these three modules to ensure an adequate supply of each precursor without creating metabolic bottlenecks or burdening the host cell. nih.gov
Enzyme and Strain Engineering : Further optimizations include constructing fusion enzymes to channel substrates more efficiently and engineering cellular compartments, such as the peroxisome, to improve pathway performance. nih.gov
Through these systematic engineering efforts, researchers have achieved an 83-fold improvement in the production of the key intermediate demethylxanthohumol (DMX) and have successfully demonstrated the complete de novo biosynthesis of xanthohumol in yeast, paving the way for a sustainable and scalable microbial production platform. nih.govnih.gov
Gene Expression Modulation
Biotransformation Studies of Xanthohumol
Biotransformation utilizes microorganisms or their enzymes to modify a substrate, like xanthohumol, into new derivatives, which may have improved properties such as solubility or bioavailability. researchgate.net Several studies have explored the microbial metabolism of xanthohumol. acs.orgtandfonline.com
Various fungi have been shown to effectively transform xanthohumol. For example, incubation of xanthohumol with fungi such as Penicillium chrysogenum and Cunninghamella elegans resulted in the production of novel glucosylated metabolites. acs.org The attachment of a sugar moiety (glycosylation) can significantly increase the polarity and water solubility of the compound. researchgate.net Fungi-mediated biotransformation has yielded derivatives such as xanthohumol 4'-O-β-D-glucopyranoside. tandfonline.com
The fungus Mucor sp. has also been used to generate a range of xanthohumol metabolites. tandfonline.com In addition to glycosylation, microbial transformations can lead to other modifications, such as the cyclization of the chalcone structure into its corresponding flavanone (B1672756), isoxanthohumol (B16456), or the introduction of hydroxyl groups. researchgate.net These studies demonstrate that biotransformation is a valuable tool for generating novel xanthohumol derivatives for further pharmacological investigation. tandfonline.com
Microbial Transformation Pathways
Microbial transformation serves as a valuable tool for producing derivatives of xanthohumol, often mimicking mammalian metabolism and generating novel compounds that are difficult to synthesize chemically. researchgate.net Various microorganisms, particularly fungi, have demonstrated the ability to modify the structure of xanthohumol through reactions such as glycosylation, cyclization, and hydroxylation. mdpi.comnih.gov
One common transformation is the conversion of xanthohumol to isoxanthohumol, a flavanone, through a cyclization reaction. mdpi.com This isomerization is catalyzed by chalcone isomerase-like enzymes found in several fungal species. mdpi.com For instance, entomopathogenic fungi have been shown to effectively catalyze the cyclization of xanthohumol to isoxanthohumol. mdpi.com
Glycosylation is another significant microbial transformation pathway. The addition of a sugar moiety, typically glucose, to the xanthohumol structure can enhance its water solubility and bioavailability. mdpi.com Fungi such as Mucor hiemalis and Beauveria bassiana have been utilized to produce glucosylated derivatives of xanthohumol. mdpi.comnih.gov M. hiemalis has been observed to produce xanthohumol 4′-O-β-d-glucopyranoside. mdpi.com
Furthermore, some microorganisms can introduce hydroxyl groups or create other complex modifications on the xanthohumol molecule. For example, Cunninghamella echinulata has been used to produce hydroxylated flavanone derivatives of xanthohumol. slq.qld.gov.aucapes.gov.br The fungus Pichia membranifaciens has been shown to yield dihydrofurano derivatives of xanthohumol. nih.gov
The following table summarizes the microbial transformation of xanthohumol by various microorganisms and the resulting products.
Table 1: Microbial Transformation of Xanthohumol
| Microorganism | Substrate | Product(s) | Reference(s) |
|---|---|---|---|
| Mucor hiemalis | Xanthohumol | Xanthohumol 4′-O-β-d-glucopyranoside | mdpi.com |
| Absidia coerulea | Xanthohumol | Sulfated metabolites | mdpi.com |
| Cunninghamella elegans var. elegans | Xanthohumol | Isoxanthohumol, Isoxanthohumol glucosides | mdpi.com |
| Penicillium chrysogenum | Xanthohumol | Isoxanthohumol, Isoxanthohumol glucosides | mdpi.com |
| Rhizopus oryzae | Xanthohumol | Isoxanthohumol | mdpi.com |
| Aspergillus ochraceus | Xanthohumol | Dihydrofuran derivative of isoxanthohumol | mdpi.com |
| Mortierella mutabilis | Xanthohumol | Isoxanthohumol glucoside | mdpi.com |
| Beauveria bassiana | Xanthohumol | (2″E)-4″-hydroxyxanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside, Xanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside | mdpi.comnih.gov |
| Pichia membranifaciens | Xanthohumol | (E)-2″-(2′′′-hydroxyisopropyl)-dihydrofurano[2″,3″:4′,3′]-2′,4-dihydroxy-6′-methoxychalcone, (2S)-2″-(2′′′-hydroxyisopropyl)-dihydrofurano[2″,3″:7,8]-4′-hydroxy-5-methoxyflavanone, (E)-2″-(2′′′-hydroxyisopropyl)-dihydrofurano[2″,3″:2′,3′]-4′-hydroxy-5-methoxychalcone | nih.gov |
Enzymatic Derivatization
Enzymatic derivatization offers a more targeted approach to modifying xanthohumol, utilizing specific enzymes to catalyze desired reactions. This method allows for greater control over the final product compared to whole-cell microbial transformations. Key enzymes involved in the derivatization of xanthohumol include glycosyltransferases, chalcone isomerases, and O-methyltransferases. mdpi.comproquest.com
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor molecule to an acceptor, in this case, xanthohumol. This process can improve the solubility and stability of the compound. mdpi.com For example, a phenolic glycosyltransferase, MhGT1, from Mucor hiemalis has been identified and used to produce glycosylated phenolic compounds. mdpi.com
Chalcone isomerases (CHIs) are responsible for the cyclization of chalcones into flavanones. mdpi.com In the context of xanthohumol, CHIs catalyze its conversion to isoxanthohumol. mdpi.com While primarily found in plants, CHI-like activity has also been identified in fungi, enabling the production of isoxanthohumol and its derivatives through microbial fermentation. mdpi.com
O-methyltransferases (OMTs) are involved in the methylation of hydroxyl groups. In the biosynthesis of xanthohumol, an O-methyltransferase is responsible for the final methylation step to produce xanthohumol from its precursor, desmethylxanthohumol. proquest.comnih.gov Specifically, OMT1 has been shown to be highly specific for this reaction. proquest.comnih.gov
The table below details some of the key enzymes used in the derivatization of xanthohumol and its precursors.
Table 2: Enzymes in Xanthohumol Derivatization
| Enzyme | Enzyme Type | Substrate(s) | Product | Source/Organism | Reference(s) |
|---|---|---|---|---|---|
| Chalcone Isomerase (CHI)-like enzyme | Isomerase | Xanthohumol | Isoxanthohumol | Entomopathogenic fungi | mdpi.com |
| Glycosyltransferase | Transferase | Xanthohumol, UDP-glucose | Xanthohumol glucoside | Mucor hiemalis | mdpi.com |
| O-methyltransferase (OMT1) | Transferase | Desmethylxanthohumol, S-adenosyl methionine | Xanthohumol | Humulus lupulus | proquest.comnih.gov |
Chemical Synthesis and Structural Modification Research of Xanthohumol
Semi-synthesis of Xanthohumol (B1683332) from Natural Precursors
Semi-synthetic routes, which utilize naturally occurring precursor molecules, offer an alternative to total synthesis. Naringenin (B18129), an easily accessible and relatively inexpensive flavanone (B1672756), serves as a viable starting material for a six-step synthesis of Xanthohumol. google.comrsc.org This pathway involves the introduction of the prenyl side chain via a Mitsunobu reaction followed by a europium-catalyzed Claisen rearrangement. rsc.org The final chalcone (B49325) structure is achieved through a base-mediated opening of the chromanone ring. rsc.org This scalable route has reported total yields of 19.8% for Xanthohumol and 23.3% for its deuterated analog. rsc.org
Other semi-synthetic strategies focus on the structural modification of related natural products. For instance, derivatives of isoxanthohumol (B16456), which is formed by the isomerization of Xanthohumol, can be synthesized and subsequently demethylated to produce compounds like 8-prenylnaringenin (B1664708). researchgate.netnih.govnih.gov
Design and Synthesis of Novel Xanthohumol Derivatives and Analogs
The structural framework of Xanthohumol provides a versatile platform for the design and synthesis of a wide array of novel derivatives and analogs. Researchers have synthesized numerous analogs by modifying various parts of the molecule. acs.orgfigshare.comacs.org For example, one study reported the synthesis of 43 Xanthohumol analogs to investigate structure-activity relationships. acs.orgfigshare.comacs.org The synthesis of these analogs often employs foundational reactions like the Claisen-Schmidt condensation to form the chalcone backbone, followed by specific modifications. acs.org
Regioselective and Stereoselective Synthetic Methodologies
Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like Xanthohumol derivatives to ensure the correct spatial arrangement of functional groups.
Regioselectivity refers to the control of which position on a molecule a chemical reaction affects. thieme-connect.com In the synthesis of chalcones, regioselective Claisen-Schmidt condensation can be achieved using reagents like boron trifluoride etherate (BF₃–Et₂O). jst.go.jpresearchgate.netnih.gov This allows for the selective reaction at one carbonyl group over another in poly-carbonyl aromatic compounds, which is essential for constructing the desired chalcone precursor. jst.go.jpnih.gov The ability to control the site of reactions, such as prenylation on the flavonoid core, is also a key aspect of synthesizing specific isomers. nih.gov
Stereoselectivity involves controlling the formation of one stereoisomer over another. dntb.gov.uanih.gov While Xanthohumol itself is achiral, the synthesis of its derivatives or related flavonoids often involves creating chiral centers. Methodologies to achieve this include stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction. dntb.gov.uanih.govmdpi.comresearchgate.net The use of chiral auxiliaries, organocatalysis, and biocatalysis are also prominent strategies to produce flavonoids with high enantiomeric purity. dntb.gov.uanih.gov These methods are fundamental for creating specific three-dimensional structures in derivative compounds, which can be critical for their biological function.
Synthesis of Biotinylated Xanthohumol Derivatives
To facilitate research into its mechanisms of action, Xanthohumol has been conjugated with biotin (B1667282), a vitamin that can be used as a molecular tag. The synthesis of biotinylated Xanthohumol derivatives has been accomplished through a straightforward one-step esterification process. frontierspartnerships.orgresearchgate.netpreprints.orgnih.govresearchgate.net
This reaction involves treating Xanthohumol with biotin in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). frontierspartnerships.orgresearchgate.netpreprints.orgnih.gov This method produces both mono-biotinylated (4-O-biotinylxanthohumol) and di-biotinylated (4,4'-di-O-biotinylxanthohumol) products. frontierspartnerships.org The resulting esters were purified by column chromatography, with reported yields of 13% for the mono-substituted and 29% for the di-substituted product, respectively. researchgate.net These biotinylated conjugates serve as valuable tools for affinity-based assays and imaging studies.
Evaluation of Novel Synthetic Routes and Their Efficiencies
In contrast, semi-synthetic approaches can offer improved efficiency. A six-step synthesis starting from the natural product naringenin achieved a significantly higher total yield of 19.8%. rsc.org Furthermore, a microwave-assisted demethylation of Xanthohumol to produce related prenylflavonoids reached a 76% yield in just 9 minutes, showcasing the potential of modern synthetic techniques to dramatically improve efficiency. nih.govnih.gov
| Synthetic Route Type | Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |
|---|---|---|---|---|---|
| Total Synthesis | Phloracetophenone | Claisen-Schmidt Condensation, Claisen Rearrangement | 6 | ~10% | nih.govgoogle.com |
| Total Synthesis | Phloroglucinol | Claisen-Cope Rearrangement, Aldol Condensation | 7 | ~6% | oregonstate.edu |
| Semi-synthesis | Naringenin | Mitsunobu Reaction, Claisen Rearrangement | 6 | 19.8% | rsc.org |
| Semi-synthesis (Derivative) | Xanthohumol | Microwave-assisted Demethylation | 1 | 76% | nih.govnih.gov |
Development of Prodrugs and Conjugates for Enhanced Research Utility
The inherent properties of Xanthohumol, such as low aqueous solubility and a short biological half-life, can limit its utility in research and potential therapeutic applications. nih.govptbioch.edu.pl To overcome these limitations, researchers develop prodrugs and conjugates. mdpi.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body. mdpi.com This approach can improve properties like solubility, stability, and bioavailability.
Molecular and Cellular Mechanisms of Action in Preclinical Research Models
Investigation of Molecular Targets and Ligand-Receptor Interactions
Xanthochymol's biological effects are initiated by its direct interaction with various molecular components within the cell, including enzymes and receptors. These interactions are fundamental to its ability to influence cellular behavior.
Enzyme Inhibition and Activation Kinetics
Xanthochymol (B1232506) has been identified as an inhibitor of several key enzymes involved in critical cellular processes. Its inhibitory actions are often crucial to its observed anticancer and anti-inflammatory effects.
One of the primary enzymatic targets of xanthochymol is the diacylglycerol acyltransferase (DGAT), an enzyme crucial for the synthesis of triacylglycerol. Xanthochymol has been shown to inhibit rat liver DGAT activity, with an IC50 value of 50.3 µM, and demonstrates a preferential inhibition of triacylglycerol formation in living Raji cells. nih.gov This suggests a direct impact on lipid metabolism.
The compound also demonstrates inhibitory effects on enzymes involved in carbohydrate metabolism. Studies have shown that xanthochymol exerts a reversible mixed-type inhibition on both α-amylase and α-glucosidase, with IC50 values of 71.07 ± 5.82 μM and 32.58 ± 3.11 μM, respectively. nih.gov This indicates its potential to modulate glucose absorption and metabolism. The interaction with these enzymes induces conformational changes and alters their microenvironment, leading to reduced activity. nih.gov
Furthermore, xanthochymol has been found to inhibit enzymes related to inflammation and oxidative stress, such as xanthine (B1682287) oxidase. researchgate.net It is also a potent, uncompetitive, tight-binding inhibitor of human aldo-keto reductases AKR1B1 and AKR1B10, with K_i values of 15.08 μM and 20.11 μM, respectively. researchgate.net In contrast, it does not affect the related enzyme AKR1A1. researchgate.net
In the context of cancer, xanthochymol has been shown to inhibit the activity of DNA topoisomerase I. nih.gov Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. ebsco.com By inhibiting topoisomerase I, xanthochymol can interfere with these essential processes in rapidly dividing cancer cells. nih.govebsco.com There is also evidence suggesting that certain flavonoids can inhibit DNA polymerase β. researchgate.netnih.gov
The table below summarizes the inhibitory effects of xanthochymol on various enzymes as reported in preclinical studies.
| Enzyme | Inhibition Type/Effect | IC50/Ki Value | Cell/Animal Model |
| Diacylglycerol acyltransferase (DGAT) | Inhibitory | IC50: 50.3 µM | Rat liver microsomes |
| α-Amylase | Reversible mixed-type inhibition | IC50: 71.07 ± 5.82 μM | In vitro |
| α-Glucosidase | Reversible mixed-type inhibition | IC50: 32.58 ± 3.11 μM | In vitro |
| Xanthine Oxidase | Inhibitory | Not specified | In vitro |
| Aldo-Keto Reductase 1B1 (AKR1B1) | Uncompetitive, tight-binding inhibition | Ki: 15.08 μM | Human (recombinant) |
| Aldo-Keto Reductase 1B10 (AKR1B10) | Uncompetitive, tight-binding inhibition | Ki: 20.11 μM | Human (recombinant) |
| DNA Topoisomerase I | Inhibitory | Not specified | In vitro |
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, xanthochymol interacts with and modulates the activity of various cellular receptors. These interactions can trigger downstream signaling events that influence a wide range of cellular functions.
Xanthochymol has been shown to bind to GABAA receptors, which are central to its sedative and sleep-promoting effects. mdpi.com It potentiates GABA-induced displacement of ligands, with an IC50 of 29.7 µM in native GABAA receptors, suggesting it acts as a positive allosteric modulator. nih.gov This modulation does not appear to occur at the benzodiazepine (B76468) binding site. nih.gov
Molecular docking studies have predicted a high binding affinity of xanthochymol for the ligand-binding domain of the Liver X Receptor α (LXRα). acs.orgnih.gov This interaction is thought to counteract LXR activation, leading to the suppression of target genes like Mylip/Idol. acs.orgnih.govtcu.edu.tw
Furthermore, xanthochymol has been shown to modulate adenosine (B11128) receptors, which are implicated in neurodegenerative diseases. nih.gov In silico studies have also explored its binding to the human MD-2, a component of the Toll-like receptor 4 (TLR4) complex, suggesting a potential role in modulating inflammatory responses mediated by this receptor. csic.es In breast cancer models, computational analyses predict that xanthochymol can effectively bind to key receptors in the PI3K/AKT signaling pathway, including HER2, PI3K, and AKT, with significant binding energies. nih.govup.ac.za
Modulation of Cellular Signaling Pathways by Xanthochymol
The interaction of xanthochymol with its molecular targets initiates a cascade of events that modulate complex cellular signaling pathways. These pathways govern fundamental cellular processes such as proliferation, survival, and stress responses.
Regulation of Kinase Activities and Phosphorylation Cascades (e.g., MAPK, PI3K/Akt, AMPK)
Xanthochymol has been shown to exert significant influence over several key kinase cascades that are often dysregulated in disease states.
PI3K/Akt Pathway : A recurring theme in xanthochymol research is its inhibition of the PI3K/Akt signaling pathway. nih.govup.ac.zamdpi.com This pathway is a critical regulator of cell survival, growth, and proliferation. nih.gov In colorectal cancer cells, xanthochymol has been shown to down-regulate EGFR-Akt signaling, which contributes to its anti-tumor effects. nih.gov Similarly, in breast cancer models, it is predicted to target PI3K and AKT, disrupting downstream anti-apoptotic signals. nih.govup.ac.za The compound also suppresses RANKL-induced expression of PI3K and Akt genes in osteoclastogenesis models. nih.gov
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is another target of xanthochymol. In some contexts, it can activate the p38 MAPK pathway, leading to a form of cell death known as paraptosis in leukemia cells. nih.gov Conversely, it has been shown to suppress the phosphorylation of p38/JNK, which is involved in cell death following ischemia-reperfusion injury. nih.gov
AMPK Pathway : Xanthochymol is a known activator of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. nih.govmdpi.com Activation of AMPK by xanthochymol can stimulate catabolic pathways to produce ATP while suppressing anabolic processes. mdpi.com This activation is considered a key mechanism for its protective effects against hepatic steatosis. nih.gov The activation of AMPK by xanthochymol can also lead to the phosphorylation of other kinases, such as GSK3β, which is involved in the Nrf2 signaling pathway. capes.gov.br
Impact on Transcription Factor Activation and Gene Expression (e.g., NF-κB, Nrf2, FXR)
By modulating upstream signaling cascades, xanthochymol ultimately affects the activity of transcription factors, thereby altering the expression of genes involved in inflammation, oxidative stress, and cell survival.
NF-κB : Xanthochymol is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. d-nb.inforesearchgate.netaacrjournals.org NF-κB is a key regulator of inflammatory responses and cell survival. Xanthochymol can inhibit NF-κB activation by preventing the phosphorylation of its inhibitory subunit, IκBα, and by directly binding to IKK and the p65 subunit of NF-κB. acs.org This inhibition leads to the downregulation of NF-κB target genes, contributing to the anti-inflammatory and pro-apoptotic effects of xanthochymol. ptbioch.edu.plmdpi.com
Nrf2 : Xanthochymol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. d-nb.inforesearchgate.netbioactivetech.pl Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of detoxifying and antioxidant enzymes. bioactivetech.pl Xanthochymol activates Nrf2 by binding to its cytosolic inhibitor, Keap1, leading to Nrf2's translocation to the nucleus and the subsequent transcription of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1). acs.orgbioactivetech.pl This mechanism is central to xanthochymol's antioxidant and anti-inflammatory properties. nih.govcapes.gov.br
FXR : Preclinical studies have identified xanthochymol as a modulator of the farnesoid X receptor (FXR). d-nb.inforesearchgate.net It is suggested to act as an FXR agonist, which can influence bile acid metabolism and regulate intestinal permeability. d-nb.info This activity contributes to its potential therapeutic effects in metabolic and inflammatory conditions. mdpi.com
Influence on Apoptosis and Autophagy Pathways
Xanthochymol has been shown to modulate the tightly regulated cellular processes of apoptosis (programmed cell death) and autophagy (cellular self-digestion), which are critical in both normal physiology and disease.
Apoptosis : A significant body of research demonstrates that xanthochymol induces apoptosis in various cancer cell lines. mdpi.comaacrjournals.orgptbioch.edu.plmdpi.com This pro-apoptotic activity is mediated through multiple mechanisms. Xanthochymol can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com It has been shown to increase the expression of pro-apoptotic proteins like Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1. spandidos-publications.com This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria. nih.gov Furthermore, xanthochymol treatment leads to the activation of executioner caspases, including caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of substrates like poly ADP ribose polymerase (PARP). aacrjournals.orgspandidos-publications.com The induction of apoptosis by xanthochymol is also linked to the activation of p53 and apoptosis-inducing factor (AIF) signaling pathways. spandidos-publications.com
Autophagy : The role of xanthochymol in regulating autophagy is more complex and appears to be context-dependent. Autophagy can act as a tumor suppressor mechanism, but under certain stress conditions, it can also promote cancer cell survival. mdpi.com Recent studies in head and neck squamous cell carcinoma (HNSCC) have shown that xanthochymol can induce endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) and promotes autophagy, ultimately leading to increased apoptosis. researchgate.netnih.gov However, in some leukemia cell models, xanthochymol-induced cell death, characterized by extensive cytoplasmic vacuolation (paraptosis), occurs without the involvement of autophagic flux. nih.gov This suggests that xanthochymol can modulate cell death pathways in a manner that is distinct from classical apoptosis and autophagy in certain cellular contexts.
Pharmacological Investigations in Preclinical in Vitro and in Vivo Models Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles
Antineoplastic Potentials: Mechanistic Studies in Various Cancer Cell Lines and Animal Models
Xanthochymol (B1232506) has demonstrated notable antineoplastic effects in a wide array of preclinical models, targeting various stages of cancer progression from proliferation and survival to angiogenesis and metastasis. nih.gov
Inhibition of Proliferation and Induction of Apoptosis in Cancer Cell Lines
Xanthochymol consistently exhibits the ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. ptbioch.edu.pl These effects are often dose- and time-dependent. mdpi.com
In human colorectal cancer cells, xanthochymol has been shown to suppress cell growth and trigger the intrinsic apoptosis pathway through the release of cytochrome C. nih.gov This is associated with the downregulation of Hexokinase 2 (HK2), a key enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells. nih.gov Studies on laryngeal squamous cell carcinoma cells revealed that xanthochymol treatment led to a significant inhibition of proliferation and an increase in apoptosis. spandidos-publications.com This was accompanied by the activation of pro-apoptotic proteins such as caspase-3, -8, -9, and PARP, and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. spandidos-publications.com
Similarly, in pancreatic cancer cell lines, xanthochymol inhibited cell growth and induced apoptosis. aacrjournals.org The mechanism in this context was linked to the suppression of the Notch1 signaling pathway, a critical regulator of cell proliferation and survival. aacrjournals.org For glioblastoma, xanthochymol reduced cell viability and enhanced apoptosis by activating caspase-3 and -9 and increasing intracellular reactive oxygen species (ROS). mdpi.com In esophageal squamous cell carcinoma, the compound was found to inhibit proliferation and induce G1 phase cell cycle arrest and apoptosis by targeting keratin (B1170402) 18 and downregulating the Akt1/2 pathway. mdpi.comfrontiersin.org
Furthermore, xanthochymol has demonstrated cytotoxic and apoptotic effects in malignant and normal astrocytes, human colon cancer cells, and hepatocellular carcinoma. spandidos-publications.com In cervical cancer cells, it has been shown to induce growth inhibition and apoptosis through the expression of apoptosis-inducing factor (AIF). spandidos-publications.com
Table 1: Effects of Xanthochymol on Cancer Cell Proliferation and Apoptosis
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Colorectal Cancer | HCT116 | Suppressed cell growth, induced intrinsic apoptosis, downregulated HK2. nih.gov |
| Laryngeal Squamous Cell Carcinoma | SCC4 | Inhibited proliferation, induced apoptosis via caspase activation and Bcl-2/Mcl-1 suppression. spandidos-publications.com |
| Pancreatic Cancer | BxPC-3, PANC-1 | Inhibited cell growth, induced apoptosis, suppressed Notch1 signaling. mdpi.comaacrjournals.org |
| Glioblastoma | T98G, U87 | Reduced cell viability, enhanced apoptosis via caspase activation and ROS increase. mdpi.com |
| Esophageal Squamous Cell Carcinoma | KYSE30 | Inhibited proliferation, induced G1 arrest and apoptosis, targeted KRT18 and Akt1/2. mdpi.comfrontiersin.org |
| Cervical Cancer | Ca Ski | Induced growth inhibition and apoptosis via AIF expression. spandidos-publications.com |
| Breast Cancer | MCF-7 | Exerted anti-proliferative effects. nih.gov |
| Prostate Cancer | Epithelial cells | Exerted anti-proliferative effects. nih.gov |
Anti-angiogenic Effects in In Vitro and Animal Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Xanthochymol has demonstrated potent anti-angiogenic properties in both in vitro and in vivo preclinical models. researchgate.neta-z.lu This has led to the concept of "angioprevention," where the prevention of cancer is linked to the inhibition of angiogenesis. a-z.luoncotarget.com
In vivo studies have shown that xanthochymol can inhibit the growth of vascular tumors, with evidence pointing towards the inhibition of tumor angiogenesis. a-z.lu In vitro, xanthochymol has been observed to interfere with multiple steps of the angiogenic process. It inhibits the proliferation, migration, and invasion of endothelial cells. nih.gova-z.lu Furthermore, it hinders the formation of capillary-like structures, a key step in vessel formation. nih.gov
The molecular mechanisms underlying these anti-angiogenic effects involve the modulation of key signaling pathways. Xanthochymol has been shown to repress the NF-κB and Akt pathways in endothelial cells. a-z.lu It also activates 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of metabolism, in endothelial cells. oncotarget.com This activation of AMPK by xanthochymol is mediated by CAMKKβ and leads to a reduction in nitric oxide (NO) levels through decreased phosphorylation of endothelial nitric oxide synthase (eNOS). oncotarget.com
Metastasis and Invasion Inhibition in Preclinical Models
The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Xanthochymol has shown potential in inhibiting cancer cell invasion and metastasis in preclinical settings. frontiersin.org
In a study using a three-dimensional culture of breast and lung cancer cells, xanthochymol was found to hinder invasion by targeting matrix metalloproteinases (MMPs), specifically MMP2 and MMP9, as well as focal adhesion kinase (FAK). nih.gov In lung adenocarcinoma A549 cells, xanthochymol was shown to impair phorbol-12-myristate-13-acetate (PMA)-induced cell migration and invasion. mdpi.com This effect was associated with a decrease in the expression of MMP-9 and an increase in its inhibitor, TIMP-1. mdpi.com
Furthermore, xanthochymol has been observed to counteract the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. mdpi.com It was found to upregulate epithelial markers like E-cadherin and α-E-catenin, while downregulating mesenchymal markers such as vimentin (B1176767) and N-cadherin. mdpi.com In breast cancer cells, xanthochymol inhibited invasion in both chick heart and collagen invasion assays. researchgate.net It also attenuated tumor cell-mediated breaching of the lymphendothelial barrier, a critical step for intravasation and metastasis. researchgate.net
Synergy with Established Chemotherapeutic Agents in Preclinical Settings
Xanthochymol has demonstrated the ability to work synergistically with existing chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance. frontiersin.orgmdpi.comimrpress.com
In doxorubicin-resistant breast cancer cells (MCF-7/ADR), xanthochymol was found to sensitize the cells to doxorubicin (B1662922), significantly lowering the concentration of doxorubicin needed to inhibit cell growth. semanticscholar.org This synergistic effect was linked to the downregulation of cancer stem-like cell characteristics. semanticscholar.org
Studies on head and neck squamous cell carcinoma (HNSCC) have shown that xanthochymol can enhance the cytotoxic effects of cisplatin. doaj.orgcolab.ws The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress and autophagy, leading to increased apoptosis. doaj.orgcolab.ws In colorectal cancer stem cells, a xanthohumol-containing fraction sensitized these cells to standard chemotherapy. mdpi.com
Furthermore, a combination of xanthohumol (B1683332) and plumbagin, another natural compound, exhibited significant synergistic anticancer activity in pancreatic cancer cell lines and a transgenic mouse model. researchgate.net This combination was found to influence the levels of B-cell lymphoma 2 (BCL2), a protein involved in apoptosis. researchgate.net Similarly, a synergistic effect was observed with the combination of xanthohumol and niflumic acid in Merkel and glioblastoma cancer cells, which was attributed to interactions with the cell membrane. mdpi.com
Anti-inflammatory Activities: Investigation in Cellular and Animal Models of Inflammation
Chronic inflammation is a key contributing factor to the development of numerous diseases. Xanthochymol has demonstrated significant anti-inflammatory properties in various preclinical models. mdpi.comnih.govnih.gov
In a mouse model of chronic dermatitis, xanthochymol was shown to attenuate the inflammatory response, highlighting its potential for treating skin inflammation. nih.gov It has also been shown to have modulating effects in mechanically stimulated periodontal ligament stem cells, suggesting its utility in conditions like orthodontic tooth movement and periodontitis. mdpi.comresearchgate.net
Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines, Enzymes)
The anti-inflammatory effects of xanthochymol are mediated through its ability to modulate a wide range of inflammatory molecules. metagenicsinstitute.com
Xanthochymol has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). mdpi.commdpi.comresearchgate.net It also inhibits the production of inflammatory enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.combioactivetech.pl Furthermore, it can reduce the secretion of chemokines like monocyte chemoattractant protein-1 (MCP-1). metagenicsinstitute.com
The underlying mechanisms for these effects involve the inhibition of key inflammatory signaling pathways. Xanthochymol has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that regulates the expression of many inflammatory genes. mdpi.comfrontiersin.org In microglial cells, the anti-inflammatory activity of xanthochymol was found to involve the induction of heme oxygenase-1 (HO-1) through the NRF2-ARE signaling pathway. bioactivetech.pl
Table 2: Modulation of Inflammatory Mediators by Xanthochymol
| Mediator Type | Specific Mediator | Effect | Model System |
|---|---|---|---|
| Cytokines | TNF-α | Inhibition | Macrophages, White Blood Cells, Colon Cancer Cells metagenicsinstitute.commdpi.comresearchgate.net |
| IL-1β | Inhibition | Macrophages, Microglial BV2 cells mdpi.combioactivetech.pl | |
| IL-6 | Inhibition | Colon Cancer Cells, Cementoblasts researchgate.netresearchgate.net | |
| IL-12 | Inhibition | Macrophages metagenicsinstitute.commdpi.com | |
| Enzymes | COX-1 | Inhibition | General anti-inflammatory mechanism |
| COX-2 | Inhibition | Macrophages, Cementoblasts researchgate.netmdpi.com | |
| iNOS | Inhibition | Microglial BV2 cells bioactivetech.pl | |
| Chemokines | MCP-1 | Inhibition | Macrophages metagenicsinstitute.com |
Role in Chronic Inflammatory Disease Models (Animal)
Xanthochymol has demonstrated notable anti-inflammatory effects in various animal models of chronic inflammatory diseases. Research indicates that xanthochymol can mitigate inflammatory responses by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
In a mouse model of chronic allergic contact dermatitis, which serves as an experimental model for psoriasis, treatment with xanthochymol resulted in a reduction in ear thickening induced by oxazolone. This anti-inflammatory effect was associated with the inhibition of interleukin-12 (IL-12) production. nih.gov Xanthochymol showed a potent inhibitory effect on IL-12 production in macrophages, which are key cells in driving T helper 1 immune responses. nih.gov
Furthermore, in a collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, xanthochymol treatment was found to alleviate arthritis pain. researchgate.net This was evidenced by a reduction in spontaneous flinching, an increase in mechanical pain thresholds, and prolonged latency time. researchgate.net Mechanistically, xanthochymol treatment in the spinal cord of these mice led to a decrease in NLRP3 inflammasome-mediated inflammation and an increase in the Nrf2-mediated antioxidant response. researchgate.net
Studies using a zebrafish model of inflammation induced by lipopolysaccharide (LPS) and copper sulfate (B86663) (CuSO₄) also highlighted the anti-inflammatory potential of xanthohymol. sci-rad.com Pre-treatment with xanthohymol significantly improved the survival rate of zebrafish larvae exposed to LPS, maintained 80% viability compared to 25% with LPS alone, and reduced levels of the pro-inflammatory cytokine IL-1 by more than two-fold while increasing the expression of the anti-inflammatory cytokine IL-10. sci-rad.com These findings suggest that xanthohymol can protect against the toxic effects of inflammatory stimuli. sci-rad.com
In a mouse model of light-induced retinal degeneration, xanthochymol treatment was shown to be protective, preserving retinal function and visual acuity. arvojournals.org The protective effects were linked to the maintenance of redox potentials and a reduction in oxidative stress and inflammation. arvojournals.org
Collectively, these animal studies provide compelling evidence for the anti-inflammatory properties of xanthochymol in preclinical models of chronic inflammatory conditions, suggesting its potential as a therapeutic agent for further investigation.
Antioxidant Properties: Assessment in Cellular and Animal Oxidative Stress Models
Xanthochymol exhibits significant antioxidant properties, which have been evaluated in various cellular and animal models of oxidative stress. mdpi.comscielo.br Its antioxidant capacity is attributed to its ability to directly scavenge reactive oxygen and nitrogen species and to enhance the endogenous antioxidant defense systems. mdpi.comresearchgate.net
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage. nih.govnih.govresearchgate.netfrontiersin.org Xanthochymol has demonstrated the ability to directly scavenge these harmful species.
In vitro studies have shown that xanthochymol possesses moderate free-radical-scavenging capacity. acs.orgprostatecancertopics.com This ability is largely attributed to the presence of hydroxyl groups in its chemical structure, which can donate electrons to neutralize free radicals. mdpi.com
In cellular models, such as the neuron-like rat pheochromocytoma cell line (PC12), pretreatment with xanthochymol has been shown to remarkably reduce the accumulation of intracellular ROS induced by agents like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA). researchgate.netprostatecancertopics.com Similarly, in mouse hippocampal-derived HT22 cells, xanthochymol significantly inhibited H₂O₂-mediated ROS production. scielo.br This direct scavenging activity contributes to its neuroprotective effects by mitigating oxidative damage to neuronal cells. prostatecancertopics.com
Beyond direct scavenging, xanthochymol enhances the cell's own antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netacs.orgbioactivetech.placs.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. bioactivetech.plmdpi.com
In neuronal cells, xanthochymol has been identified as a novel small-molecule activator of Nrf2. acs.orgprostatecancertopics.com Studies in PC12 cells have shown that xanthochymol treatment at submicromolar concentrations significantly upregulates a panel of phase II cytoprotective genes and their corresponding protein products. acs.orgprostatecancertopics.com These include:
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. researchgate.netbioactivetech.pl
NAD(P)H:quinone oxidoreductase 1 (NQO1): A key detoxification enzyme. researchgate.netbioactivetech.pl
Glutathione (GSH): A major intracellular antioxidant. acs.orgmdpi.com
Thioredoxin and thioredoxin reductase: Components of the thioredoxin system that protect against oxidative stress. acs.org
The activation of the Nrf2-antioxidant response element (ARE) signaling pathway by xanthochymol is considered a key mechanism for its cytoprotective effects. arvojournals.orgresearchgate.netacs.org This is supported by findings that the α,β-unsaturated ketone structure within xanthochymol is crucial for this activity. acs.org
In a mouse model of collagen-induced arthritis, xanthochymol treatment increased the Nrf2-mediated antioxidant response in the spinal cord, contributing to the relief of arthritis pain. researchgate.net Similarly, in a mouse model of retinal degeneration, the protective effects of xanthochymol were suggested to involve the Nrf2-ARE signaling pathway. arvojournals.org
By upregulating these endogenous antioxidant systems, xanthochymol provides a more sustained and robust defense against oxidative stress compared to direct scavenging alone.
Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Antimicrobial Activities: Broad-Spectrum Efficacy and Mechanism of Action against Pathogens (Excluding Direct Clinical Application)
Xanthochymol has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi, in preclinical studies.
Xanthochymol has shown potent antibacterial activity, particularly against Gram-positive bacteria. nih.govmdpi.com Studies have demonstrated its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com
In one study, pure xanthochymol exhibited strong inhibitory effects on S. aureus, with a minimum inhibitory concentration (MIC) range of 15.6–62.5 μg/mL. nih.gov It was also effective against Enterococcus faecalis. nih.gov Notably, xanthochymol was found to be bactericidal, meaning it kills the bacteria rather than just inhibiting their growth. nih.gov
Research has also highlighted the anti-biofilm properties of xanthochymol. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Xanthochymol has been shown to decrease the adhesion of staphylococci to surfaces, thereby inhibiting biofilm formation. nih.gov Furthermore, it can penetrate and eradicate mature biofilms, with higher concentrations leading to almost complete eradication. nih.govresearchgate.net
In a dynamic in vitro biofilm model containing a mix of six bacterial species associated with dental implant infections, xanthochymol demonstrated significant antimicrobial activity, causing substantial reductions in the viability of all tested species, including Streptococcus oralis, Actinomyces naeslundii, Veillonella parvula, Fusobacterium nucleatum, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans. nih.gov
Xanthochymol has also shown strong antimicrobial effects against Clostridioides difficile in an in vivo rat model of intestinal infection. mdpi.com Its application led to a significant decrease in the bacterial load in fecal samples and improved local inflammatory signs in the large intestine. mdpi.com
Conversely, the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was not significantly inhibited by xanthochymol in some studies, suggesting a degree of selectivity in its antibacterial action. nih.govmdpi.com
Xanthochymol has also exhibited significant antifungal properties against various fungal pathogens. mdpi.com
Notably, it has shown multiple activities against Candida albicans, a common cause of fungal infections in humans. nih.govresearchgate.net Xanthochymol was found to inhibit the emergence of fungal germ tubes, a critical step in the development of invasive hyphae, and was cytostatic with MICs in the low micromolar range (1 to 3 μM). nih.gov This inhibition of hyphal development prevents the maturation of biofilms. nih.gov
In developing and mature C. albicans biofilms, xanthochymol treatment induced cell death. nih.gov In early biofilms, this killing process exhibited characteristics of apoptosis, including DNA fragmentation. In mature biofilms, xanthochymol caused the death of hyphae with 50% effective concentrations (EC₅₀) of 30 to 50 μM. nih.gov Importantly, xanthochymol demonstrated a synergistic effect with the antifungal drug fluconazole (B54011) against mature biofilms, significantly reducing the concentration of fluconazole needed for efficacy. nih.gov
Xanthochymol has also been reported to be active against the dermatophytic fungus Trichophyton spp. and slightly active against Mucor rouxianus. mdpi.com
Antiviral Activity in Cell-Based Assays
Xanthochymol has demonstrated notable antiviral properties against a variety of DNA and RNA viruses in cell-based assays. mdpi.com Early studies revealed its potent inhibitory effects on the replication of several viruses, including bovine viral diarrhea virus (BVDV), which serves as a surrogate for the hepatitis C virus, as well as cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). mdpi.com The half-maximal inhibitory concentrations (IC50) for these viruses were found to be in the range of 1.5 to 2.7 μg/mL. mdpi.com However, xanthochymol did not show any activity against the human rhinovirus (HRV). mdpi.com
More recent research has highlighted xanthochymol as a potent pan-inhibitor of various coronaviruses. mdpi.comnews-medical.net It targets the main protease (Mpro), an enzyme crucial for viral replication and transcription. mdpi.comnews-medical.net In enzymatic assays, xanthochymol effectively inhibited the Mpro activities of both the β-coronavirus SARS-CoV-2 and the α-coronavirus porcine epidemic diarrhea virus (PEDV). mdpi.com Further investigations in Vero-E6 cells confirmed that pretreatment with xanthochymol restricted the replication of both SARS-CoV-2 and PEDV. mdpi.comnih.gov Specifically, it was found to be a potent inhibitor of SARS-CoV-2 Mpro, effectively eliminating the viral genome. news-medical.net
Table 1: Antiviral Activity of Xanthochymol in Cell-Based Assays
| Virus | Cell Line | Assay Type | Key Findings | IC50 Value |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Cytopathic Effect Inhibition | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |
| Cytomegalovirus (CMV) | MRC-5 | Plaque Reduction | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Cytopathic Effect Inhibition | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |
| Herpes Simplex Virus-2 (HSV-2) | Vero | Cytopathic Effect Inhibition | Potent inhibition of viral replication. mdpi.com | 1.5 - 2.7 µg/mL mdpi.com |
| Human Rhinovirus (HRV) | MRC-5 | Cytopathic Effect Inhibition | No antiviral activity observed. mdpi.com | N/A mdpi.com |
| SARS-CoV-2 | Vero-E6 | Plaque Assay, Viral Genome Elimination | Potent inhibition of Mpro and viral replication. news-medical.netnih.gov | 5.93 ± 0.45 μM nih.gov |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero-E6 | Viral Replication Inhibition | Inhibition of Mpro and viral replication. mdpi.comnih.gov | N/A |
Antidiabetic Potentials: Mechanisms in Metabolic Disorder Models (Animal, Cellular)
Xanthochymol has shown potential in mitigating aspects of metabolic disorders in both animal and cellular models, primarily through its influence on glucose metabolism and related enzymatic activity. mdpi.comnih.gov
Glucose Uptake and Insulin (B600854) Signaling Modulation
Studies have indicated that xanthochymol can influence glucose uptake and insulin signaling pathways. In a human first-trimester extravillous trophoblast cell line (HTR-8/SVneo), xanthochymol was identified as a potent inhibitor of glucose uptake. oup.com This inhibition was found to be non-competitive and impacted cell viability and proliferation, effects that could be mimicked by low glucose conditions and reversed by high glucose conditions. oup.com The mechanism of this inhibition involves the mammalian target of rapamycin (B549165) (mTOR), tyrosine kinases, and c-Jun N-terminal kinases (JNK) intracellular pathways. oup.com
In animal models, the effects on insulin signaling have also been observed. For instance, in high-fat diet-fed rats, xanthochymol administration led to the activation of AMP-activated protein kinase (AMPK) in both the liver and white adipose tissue. mdpi.com This activation is crucial for enhancing energy expenditure and suppressing lipid synthesis. mdpi.com In another study with C57BL/6 mice on a high-fat, high-sucrose diet, xanthochymol treatment increased the activation of AMPK in the liver. nih.gov Furthermore, research in obese Zucker rats showed that while serum glucose tended to decrease with xanthochymol treatment, insulin levels were significantly lower, suggesting an improvement in insulin sensitivity. nih.gov This was accompanied by an increase in the expression of phosphorylated S6 kinase and phosphorylated-AMPK in the liver, indicating activation of these key proteins in insulin signaling. nih.gov
Inhibition of Key Enzymes in Carbohydrate Metabolism (e.g., α-amylase, α-glucosidase)
Xanthochymol has been investigated for its inhibitory effects on key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. nih.govnih.gov These enzymes are therapeutic targets for managing diabetes as they play a crucial role in the breakdown of carbohydrates and subsequent glucose absorption. nih.gov
A study demonstrated that xanthochymol exerts a reversible mixed-type inhibition on both α-amylase and α-glucosidase. nih.gov The IC50 values were determined to be 71.07 ± 5.82 μM for α-amylase and 32.58 ± 3.11 μM for α-glucosidase, indicating a more potent inhibition of α-glucosidase. nih.gov Multi-spectral analyses revealed that the binding of xanthochymol to these enzymes induces conformational changes and alters their microenvironment, which in turn inhibits their activity. nih.gov
Table 2: Inhibition of Carbohydrate Metabolism Enzymes by Xanthochymol
| Enzyme | Inhibition Type | IC50 Value |
| α-amylase | Reversible mixed-type nih.gov | 71.07 ± 5.82 μM nih.gov |
| α-glucosidase | Reversible mixed-type nih.gov | 32.58 ± 3.11 μM nih.gov |
Neuroprotective Effects: Studies in Neuronal Cell Cultures and Animal Models of Neurological Disorders
Xanthochymol has been shown to possess significant neuroprotective properties in various preclinical models, primarily through its antioxidant and anti-inflammatory actions. researchgate.netresearchgate.net
Protection against Oxidative Stress and Neuroinflammation
In cellular models, xanthochymol has been found to protect neuronal cells from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's. researchgate.net For example, in human neuronal cells, xanthochymol reduced the production of reactive oxygen species (ROS), leading to decreased cellular damage induced by amyloid-β. researchgate.net It has been shown to activate the Nrf2/ARE pathway, which enhances cellular defenses against oxidative damage. mdpi.comacs.org Specifically, in PC12 cells, a neuron-like cell line, pretreatment with xanthochymol upregulated several phase II cytoprotective genes and their products, including heme oxygenase-1 (HO-1). acs.orgbioactivetech.pl This induction of HO-1 is a key mechanism behind its anti-inflammatory effects in microglial cells. bioactivetech.pl
Animal studies have further substantiated these findings. In a mouse model of cerebral ischemia, xanthochymol was shown to protect neurons from injury by preventing oxidative stress. researchgate.net This was associated with the inhibition of p38-MAPK phosphorylation and the activation of nuclear Nrf2. researchgate.net In models of Parkinson's disease, xanthochymol's antioxidant properties are crucial in neutralizing ROS and protecting dopaminergic neurons from damage induced by neurotoxins. mdpi.com It also mitigates neuroinflammation by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 through the inhibition of the NF-κB pathway. mdpi.com Studies in aged mice have also shown that xanthochymol can reduce pro-inflammatory and pro-apoptotic markers in the brain. researchgate.net
Modulation of Neurotransmitter Systems
The neuroprotective effects of xanthochymol also extend to the modulation of neurotransmitter systems. In the context of Alzheimer's disease models, research has indicated that xanthochymol can inhibit the activity of the enzyme acetylcholinesterase (AChE). researchgate.net This inhibition may enhance cholinergic transmission, which is critical for learning and memory processes. researchgate.net
Furthermore, studies investigating the anxiolytic effects of xanthochymol in rats suggest that while it may not directly act on the GABAA receptor's benzodiazepine (B76468) binding site, it could potentially influence other neurotransmitter sites within the central nervous system. nih.govresearchgate.net An omics-based study in an APP/PS1 mouse model of Alzheimer's disease revealed that xanthochymol could regulate processes related to synaptic vesicle cycles, including neurotransmitter transporters. mdpi.com The study also pointed towards a specific targeting of glutamatergic neurons. mdpi.com By reducing blood-derived glutamate (B1630785) synthesis and neuronal excitotoxicity, xanthochymol demonstrates a multi-faceted approach to neuronal protection. mdpi.com
Cardiovascular Effects: Investigation of Cardioprotective Mechanisms in Preclinical Models
In a model of isoprenaline-induced cardiac hypertrophy and fibrosis, oral administration of xanthohumol significantly attenuated cardiac dysfunction. mdpi.com It mitigated the increase in heart weight to body weight ratio and reduced the expression of cardiac hypertrophy markers like ANP and BNP. mdpi.com The compound also limited excessive collagen deposition and the expression of fibrosis markers such as α-SMA and Collagen-I/III. mdpi.com The underlying mechanism for these cardioprotective effects was linked to the regulation of the PTEN/AKT/mTOR signaling pathway. mdpi.com Xanthohumol administration upregulated the expression of PTEN and inhibited the phosphorylation of AKT and mTOR in the cardiac tissue of mice treated with isoprenaline. mdpi.com
Modulation of Vascular Smooth Muscle Cell Proliferation and Migration
The proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the pathology of atherosclerosis and restenosis, leading to the formation of neointima and arterial narrowing. e-century.usnih.gov Xanthohumol has been shown to directly counteract these processes. In vitro studies have demonstrated that xanthohumol significantly inhibits platelet-derived growth factor-BB (PDGF-BB)-induced proliferation and migration of human aortic smooth muscle cells (HASMCs). researchgate.net
Research indicates that xanthohumol can arrest the cell cycle at the G0/G1 phase. researchgate.net The compound was found to inhibit PDGF-BB-induced VSMC proliferation in a concentration-dependent manner, with a reported IC₅₀ of 3.49 μM. dntb.gov.uanih.gov Furthermore, at a concentration of 15 μM, it potently suppresses VSMC migration in wound-healing assays. dntb.gov.uanih.gov The mechanism behind this involves the suppression of the PDGF signaling pathway. Xanthohumol significantly inhibited the phosphorylation of the PDGF receptor (PDGF-R) β, as well as its downstream signaling molecules AKT and ERK1/2, in PDGF-BB-stimulated HASMCs. researchgate.net
In an in vivo mouse femoral artery cuff model, xanthohumol was observed to significantly reduce the formation of neointima, confirming its repressive effect on VSMC proliferation and migration in a living system. e-century.usdntb.gov.uanih.gov
Table 1: Effects of Xanthohumol on Vascular Smooth Muscle Cells (VSMCs)
| Model | Inducer | Key Findings | Reported Mechanism | Citation |
|---|---|---|---|---|
| Human Aortic Smooth Muscle Cells (in vitro) | PDGF-BB | Inhibited proliferation and migration; Induced G0/G1 cell cycle arrest. | Suppression of PDGF-Rβ, AKT, and ERK1/2 phosphorylation. | researchgate.net |
| VSMCs (in vitro) | PDGF-BB | Concentration-dependently inhibited proliferation (IC₅₀ = 3.49 μM); Suppressed migration. | Not specified in detail. | dntb.gov.uanih.gov |
Anti-atherosclerotic Mechanisms
Xanthohumol exhibits several anti-atherosclerotic properties beyond its effects on VSMCs. It has been shown to ameliorate the formation of atherosclerotic plaques in Western-type diet-fed ApoE-deficient mice. nih.govresearchgate.net This effect is linked to its positive impact on plasma cholesterol levels and hepatic lipid metabolism, partly through the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net
A key process in atherosclerosis is the oxidation of LDL, and xanthohumol demonstrates high antioxidant activity in preventing this. nih.gov It also helps reduce the accumulation of cholesterol in the aortic arch. cjnmcpu.com In CETP-transgenic mice, xanthohumol was found to prevent atherosclerosis by reducing arterial cholesterol content, an effect mediated by cholesteryl ester transfer protein (CETP) and apolipoprotein E. nih.gov
Vascular calcification is another component of advanced atherosclerosis. Xanthohumol has been found to attenuate this process. In rat VSMCs induced to calcify with beta-glycerophosphate, xanthohumol significantly reduced osteoblastic differentiation and mineralization. jst.go.jp It achieved this by decreasing alkaline phosphatase (ALP) activity and calcium content. jst.go.jp The compound also suppressed the expression of osteoblastic differentiation markers like Runx2, beta-catenin, and bone morphogenetic protein-2 (BMP-2). jst.go.jp These effects were mediated through the blockade of the BMP-2/Smad1/5/8 and Wnt/beta-catenin signaling pathways. jst.go.jp An in vivo study using a rat model of vascular calcification induced by vitamin D3 plus nicotine (B1678760) further confirmed these findings, showing that xanthohumol treatment improved vascular structure and suppressed osteogenic transcription factors. mdpi.com
Effects on Bone Metabolism in In Vitro and Animal Models
Xanthohumol has demonstrated significant effects on bone metabolism, influencing both bone formation and resorption processes in preclinical models. lktlabs.com It has been identified as a potential agent for preventing bone-destructive diseases by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). lktlabs.comnih.gov
In vitro studies using the mesenchymal stem cell line C3H10T1/2 have shown that xanthohumol stimulates osteoblast differentiation. nih.gov It upregulates the activity of alkaline phosphatase (ALP), a key marker of osteoblast function, and the expression of other osteogenic marker genes. nih.gov This stimulation of osteoblast differentiation is achieved through the activation of RUNX2, a master transcription factor for osteogenesis, via mechanisms involving the p38 MAPK and ERK signaling pathways. nih.gov In MC3T3-E1 osteoblastic cells exposed to the environmental contaminant TCDD, xanthohumol was able to alleviate the toxic effects and significantly increase the expression of genes associated with osteoblast differentiation, such as ALP, osteocalcin, and osteoprotegerin. mdpi.comnih.govacs.org
On the other side of bone remodeling, xanthohumol inhibits osteoclastogenesis. nih.govnih.gov In RAW264.7 cells, a model for osteoclast differentiation, xanthohumol markedly inhibited the formation of multinucleated osteoclasts and their resorption activity induced by RANKL. nih.gov This inhibition is achieved by modulating RANKL signaling. nih.gov Xanthohumol suppresses the RANKL-induced expression of crucial transcription factors for osteoclastogenesis, namely c-Fos and NFATc1. nih.gov It also downregulates the expression of various bone-resorption-related genes, including cathepsin K and MMP-9. nih.gov In vivo, administration of xanthohumol to mice in models of ovariectomy-induced bone loss and RANKL-induced bone resorption markedly inhibited bone loss by suppressing osteoclast activity. nih.gov
Table 2: Effects of Xanthohumol on Bone Metabolism
| Cell/Animal Model | Effect | Key Findings | Mechanism of Action | Citation |
|---|---|---|---|---|
| Mesenchymal Stem Cells (in vitro) | Stimulates Osteoblast Differentiation | Upregulated ALP activity and osteogenic marker genes. | Activation of RUNX2 via p38 MAPK and ERK signaling. | nih.gov |
| MC3T3-E1 Osteoblastic Cells (in vitro) | Protects against Toxin-Induced Damage | Increased expression of ALP, osteocalcin, osteoprotegerin. | Antagonizes TCDD toxicity. | mdpi.comnih.govacs.org |
| RAW264.7 Cells (in vitro) | Inhibits Osteoclastogenesis | Inhibited TRAP activity, multinucleated osteoclast formation, and resorption. | Suppression of RANKL signaling (c-Fos, NFATc1). | nih.gov |
| Ovariectomized & RANKL-injected Mice (in vivo) | Inhibits Bone Loss & Resorption | Markedly inhibited bone loss. | Suppression of osteoclast activity via disruption of RANK/TRAF6 association. | nih.gov |
Hepatoprotective Mechanisms in Experimental Liver Injury Models
Xanthohumol has shown considerable hepatoprotective effects in various experimental models of liver injury. nih.gov Its protective mechanisms are linked to its ability to inhibit inflammation, oxidative stress, and fibrosis. nih.govnih.gov
In a rat model of acute liver injury induced by carbon tetrachloride (CCl4), a well-known hepatotoxin, xanthohumol demonstrated protective effects. researchgate.net The mechanisms identified include the inhibition of hepatic inflammation by reducing NF-κB activity, suppression of lipid peroxidation, and protection against the degradation of antioxidant enzymes. nih.govresearchgate.net In the CCl4 mouse model, oral application of xanthohumol was found to significantly inhibit the expression of pro-inflammatory and pro-fibrogenic genes. nih.gov These findings suggest that xanthohumol can directly block both hepatic inflammation and the activation of hepatic stellate cells (HSCs), which are key events in the progression to liver fibrosis. nih.gov
In the context of non-alcoholic fatty liver disease (NAFLD), xanthohumol has the potential to inhibit hepatic steatosis, inflammation, and fibrosis. nih.gov In high-fat diet-fed rats, xanthohumol treatment attenuated the increase in liver marker enzymes and reduced hepatic levels of triglycerides, cholesterol, and free fatty acids. mdpi.com It also reduced markers of oxidative stress and inflammation, such as malondialdehyde and NF-κB, while boosting antioxidant defenses through the Nrf2 pathway. mdpi.com These beneficial effects on hepatic steatosis were found to be mediated by the activation of hepatic AMPK. mdpi.com
Structure Activity Relationship Sar Studies and Computational Approaches
Identification of Key Pharmacophores and Structural Motifs for Biological Activity
The biological activity of Xanthochymol (B1232506) is attributed to specific pharmacophores and structural motifs within its complex architecture. A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target. Key structural features of Xanthochymol and related chalcones that are crucial for their bioactivity include:
α,β-Unsaturated Ketone: This Michael acceptor is a critical feature for the biological activities of chalcones, including Xanthochymol. Its electrophilic nature allows for covalent interactions with nucleophilic residues in target proteins. The omission of this group often leads to a loss of activity. nih.gov
Prenyl Group: The prenyl side chain attached to the A ring is a distinctive feature of Xanthochymol. This lipophilic group enhances the molecule's affinity for biological membranes, potentially facilitating its entry into cells and interaction with intracellular targets. mdpi.comresearchgate.net The presence of this group often contributes to increased bioactivity. researchgate.net
Chalcone (B49325) Scaffold: The fundamental 1,3-diphenyl-2-propen-1-one structure serves as the backbone for a wide range of biological activities. sci-hub.se The trans configuration of the α,β-double bond is also considered important for its biological effects. mdpi.com
A structural motif is a recurring pattern of three-dimensional structure in proteins or other biological molecules. unacademy.com In the context of Xanthochymol, the interplay of the aforementioned functional groups creates specific motifs that are recognized by its biological targets.
Elucidation of Relationship Between Xanthohumol's Structure and Its Molecular Targets
SAR studies have been instrumental in correlating Xanthochymol's structural features with its interactions with various molecular targets. These investigations reveal how modifications to the Xanthochymol scaffold affect its inhibitory or modulatory activity against specific proteins.
For instance, studies on Xanthohumol (B1683332), a structurally related prenylated chalcone, and its analogs have provided valuable insights that can be extrapolated to Xanthochymol. Research has shown that the α,β-unsaturated ketone moiety is crucial for the inhibition of various enzymes and transcription factors. nih.gov
Key molecular targets of Xanthochymol and the structural features governing these interactions include:
Kinases: The oxindole (B195798) scaffold, a feature found in some chalcone derivatives, is known to occupy the hinge region of the ATP binding domain in numerous kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. nih.gov
NF-κB Pathway: Xanthochymol has been shown to inhibit the NF-κB signaling pathway, a key player in inflammation and cancer. tandfonline.com This inhibition is often linked to the electrophilic nature of the α,β-unsaturated ketone, which can react with critical cysteine residues in proteins of the NF-κB pathway.
Rational Design of Potent Xanthohumol Analogs Based on SAR Data
The knowledge gleaned from SAR studies provides a roadmap for the rational design of novel Xanthochymol analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. vulcanchem.com By systematically modifying the Xanthochymol structure and evaluating the resulting changes in biological activity, researchers can develop more effective therapeutic agents.
Key strategies in the rational design of Xanthochymol analogs include:
Modification of the A and B Rings: Introducing or altering the position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly impact activity. For example, studies on Xanthohumol analogs have shown that introducing an electron-withdrawing group, particularly at the meta-position of the B ring, can enhance cytotoxicity. acs.orgnih.gov
Alteration of the Prenyl Group: While the prenyl group is often important for activity, some studies have indicated that it may not be essential for cytotoxicity, suggesting that analogs without this group could still be potent. acs.orgnih.gov
Methylation of Phenolic Groups: Methylation of the hydroxyl groups can improve the potency of Xanthohumol analogs, likely by increasing their metabolic stability and membrane permeability. acs.orgnih.gov
Hybrid Molecules: A promising approach involves creating hybrid molecules that combine the structural features of Xanthochymol with other pharmacologically active scaffolds. This strategy aims to develop compounds that can interact with multiple targets or exhibit enhanced activity. mdpi.com
The synthesis of a library of Xanthohumol analogs and their subsequent biological evaluation has led to the discovery of compounds with significantly higher cytotoxicity toward cancer cells compared to the parent compound. acs.org
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking have become indispensable tools in the study of Xanthochymol and its interactions with biological targets. escholarship.org These in silico methods provide valuable insights into the binding modes and affinities of Xanthochymol and its analogs, thereby guiding the drug discovery process. nih.govnih.govproquest.comresearchgate.net
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (like Xanthochymol) when bound to a receptor (a protein). nih.gov This method helps to:
Identify Potential Binding Sites: Docking simulations can reveal the most likely binding pockets on a target protein for Xanthochymol. nih.gov
Predict Binding Affinity: The scoring functions used in docking can estimate the binding energy, providing a measure of the affinity between Xanthochymol and its target. For example, docking studies have shown that Xanthohumol exhibits favorable binding energies with MEK1 and MEK2 kinases, comparable to known inhibitors. nih.gov
Elucidate Binding Interactions: These studies can detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between Xanthochymol and the amino acid residues of the target protein. nih.gov Inverse molecular docking has been used to identify potential protein targets for Xanthohumol and its metabolites by docking them against a large library of human protein structures. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the interaction between a ligand and its receptor over time. MD simulations can:
Assess the Stability of the Ligand-Protein Complex: By simulating the movement of atoms over time, MD can determine if the binding pose predicted by docking is stable.
Reveal Conformational Changes: These simulations can show how the binding of Xanthochymol might induce conformational changes in the target protein, which can be crucial for its biological function. nih.gov
Computational studies have been employed to investigate the interaction of Xanthohumol with various targets, including MEK1/2 kinases and the multidrug resistance protein ABCB1. nih.govmdpi.com These studies have provided detailed information on the binding modes and have helped to rationalize the observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models can be used to:
Predict the Biological Activity of Novel Compounds: Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized Xanthochymol analogs, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Identify Key Structural Descriptors: QSAR analysis can identify the specific physicochemical properties or structural features (descriptors) that are most important for the biological activity of Xanthochymol and its derivatives.
The development of a QSAR model typically involves:
Data Set Collection: A set of Xanthochymol analogs with their experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, representing various aspects of the chemical structure (e.g., electronic, steric, hydrophobic), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and external test sets.
While specific QSAR models for Xanthochymol are not extensively reported in the provided context, the principles of QSAR are widely applied to chalcones and other flavonoids to guide drug design. mdpi.comkoreascience.kr These models have proven useful in predicting the activity of flavonoids as α-glucosidase inhibitors and in understanding the structural requirements for anticancer activity. mdpi.com The application of data-driven QSAR modeling workflows is also emerging as a powerful tool for predicting the potential toxicity of chemical compounds. nih.gov
Advanced Analytical Methodologies for Xanthohumol Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Quantification and Purity Analysis in Research
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the quantification and purity assessment of xanthochymol (B1232506). These methods offer high resolution, sensitivity, and reproducibility, making them ideal for analyzing xanthochymol in complex mixtures like plant extracts.
In research, HPLC is frequently used to determine the purity of isolated xanthochymol, with findings often indicating a purity greater than 99%. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode. For instance, a validated RP-HPLC method for a related compound, xanthohumol (B1683332), utilized a C18 column with an isocratic mobile phase of 0.1% v/v orthophosphoric acid and methanol (B129727) (15:85 v/v) at a flow rate of 0.8 mL/min, with UV detection at 370 nm. mdpi.comnih.gov Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. mdpi.comresearchgate.net UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution, making it suitable for high-throughput screening and detailed quantitative analysis. nih.gov
Table 1: Example HPLC/UPLC Parameters for Polyisoprenylated Benzophenone Analysis
| Parameter | HPLC Method Example | UPLC-MS/MS Method Example |
|---|---|---|
| Column | Nucleodur C18 (250 mm × 4.6 mm, 5 µm) mdpi.com | Acquity UPLC HSS T3 (100 × 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | Isocratic: 0.1% v/v OPA:Methanol (15:85) mdpi.com | Gradient: (A) 0.1% formic acid in water, (B) acetonitrile (B52724) nih.gov |
| Flow Rate | 0.8 mL/min mdpi.com | Not Specified |
| Detection | UV at 370 nm mdpi.com | MS/MS nih.gov |
| Purity Achieved | >99% nih.gov | N/A (for quantification) |
Mass Spectrometry (MS) Techniques for Structural Elucidation and Metabolite Profiling
Mass spectrometry is an indispensable tool for the structural elucidation of xanthochymol and for identifying its metabolites. nih.gov Techniques such as electrospray ionization (ESI) are commonly used. upce.cz High-resolution mass spectrometry (HRMS), often coupled with a Q-Exactive Orbitrap mass spectrometer, allows for the precise determination of molecular formulas. mdpi.com
Tandem mass spectrometry (MS/MS) is particularly powerful for structural analysis by providing fragmentation patterns of the parent molecule. researchgate.net For related compounds, collision-induced dissociation (CID) of the protonated molecule [M+H]+ helps in identifying characteristic fragment ions, which can elucidate the core structure and the nature of substitutions. researchgate.net This technique is crucial for metabolite profiling, where it can identify metabolic transformations such as glucuronidation, sulfation, methylation, and hydroxylation in biological samples. mdpi.com For example, a study on xanthohumol metabolites identified 53 potential metabolites in rats by systematically analyzing mass shifts and fragmentation patterns. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural and conformational analysis of xanthochymol. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons in the molecule. researchgate.netnih.gov
Two-dimensional (2D) NMR experiments, such as DEPT, HSQC, and HMBC, are used to establish the connectivity between atoms, which is essential for assembling the complete molecular structure. nih.gov These techniques were instrumental in elucidating the structures of new xanthones isolated from Garcinia xanthochymus. nih.gov Conformational studies, which are critical for understanding the molecule's three-dimensional shape and biological activity, also rely heavily on advanced NMR techniques.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are vital for analyzing xanthochymol in complex matrices. measurlabs.com Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are the most prevalent hyphenated techniques in this field. creative-proteomics.com
LC-MS/MS combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov This combination is essential for identifying and quantifying xanthochymol and its metabolites in complex biological fluids like plasma, urine, and feces, as well as in plant extracts. nih.govmdpi.comnih.gov For instance, LC-MS/MS has been used to determine the concentrations of xanthochymol and its isomer, isoxanthochymol, in various fruit rind extracts of Garcinia indica. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile derivatives of the compound, though it is less common for large polyphenolic compounds like xanthochymol.
Spectrophotometric and Fluorometric Methods for Research Assays
UV-Visible spectrophotometry is a straightforward and cost-effective method used in research for the quantification of xanthochymol. turkjps.org The compound exhibits characteristic absorbance maxima in the UV-Vis spectrum due to its chromophoric structure. A UV-visible spectrophotometric method, developed using an Analytical Quality by Design (AQbD) approach, has been validated for estimating a related compound in bulk and nanoformulations. turkjps.org Such methods are validated for parameters like linearity, accuracy, and precision as per ICH guidelines. turkjps.org While fluorometric methods are also powerful for sensitive quantification, their application specifically to xanthochymol is less documented in readily available literature compared to spectrophotometry.
Quality Control and Standardization of Xanthochymol Extracts for Research
The quality control and standardization of plant extracts containing xanthochymol are critical to ensure the consistency and reproducibility of research results. innovationaljournals.comslideshare.net This process involves a multi-faceted approach to confirm the identity, purity, and concentration of the target compound.
Standardization relies on validated analytical methods, primarily HPLC, to quantify the amount of xanthochymol. ijam.co.in The use of a certified reference substance is fundamental for accurate quantification. phytolab.com For example, a purified preparation of xanthohumol (ICS-X1) with a certified purity of 96.0% (w/w) is used as an international calibration standard for HPLC analysis. laborveritas.ch The development of pharmacopoeial monographs provides standardized guidelines for identification and purity assessment. innovationaljournals.com Quality control protocols also include testing for contaminants like heavy metals, pesticides, and microorganisms to ensure the safety and quality of the extracts used in research. iipseries.org
Bioanalytical Method Development and Validation for Preclinical Studies (e.g., Rat Plasma)
For preclinical research, such as pharmacokinetic studies, robust bioanalytical methods are required to quantify xanthochymol in biological matrices like rat plasma. mdpi.comnih.gov These methods, typically based on RP-HPLC or UPLC-MS/MS, must be rigorously developed and validated to ensure reliability. mdpi.comnih.gov
Validation is performed according to regulatory guidelines (e.g., ICH M10) and includes assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ). mdpi.comresearchgate.net For example, a validated RP-HPLC method for xanthohumol in rat plasma demonstrated linearity over a concentration range of 50–250 ng/mL with an LLOQ of 25.73 ng/mL. mdpi.comresearchgate.net The method also showed high recovery (>95%) and precision (%RSD < 2%). mdpi.comresearchgate.net Stability studies, including freeze-thaw, short-term, and long-term stability, are also crucial components of the validation process to ensure the integrity of the analyte in plasma samples during storage and analysis. researchgate.net
Table 2: Bioanalytical Method Validation Parameters for a Related Compound (Xanthohumol) in Rat Plasma
| Validation Parameter | Result/Finding | Reference |
|---|---|---|
| Technique | RP-HPLC | mdpi.comnih.gov |
| Linearity (Concentration Range) | 50–250 ng/mL | mdpi.comresearchgate.net |
| Correlation Coefficient (R²) | 0.9996 | mdpi.comresearchgate.net |
| Limit of Detection (LOD) | 8.49 ng/mL | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 25.73 ng/mL | researchgate.net |
| Accuracy (% Recovery) | >95% | mdpi.comresearchgate.net |
| Precision (% RSD) | <2% | mdpi.comresearchgate.net |
| Sample Preparation | Protein Precipitation | mdpi.comresearchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Synergistic Effects with Other Phytochemicals or Conventional Agents in Preclinical Models
The exploration of xanthohumol (B1683332) in combination therapies represents a promising frontier in preclinical research, aiming to enhance therapeutic efficacy and overcome drug resistance. Studies have shown that phytochemicals, when used in combination, can be more effective than single compounds in modulating signaling pathways critical to disease development. tandfonline.com
In preclinical cancer models, xanthohumol has been investigated for its synergistic potential. One notable study focused on pancreatic cancer cells, evaluating the combination of xanthohumol with other phytochemicals like phenethyl isothiocyanate (PEITC), indole-3-carbinol (B1674136) (I3C), and resveratrol (B1683913). The combination of xanthohumol and PEITC was found to be particularly effective, surpassing the effects of the individual compounds in reducing the binding of the NF-κB p65 subunit to DNA and inhibiting p65 gene expression. researchgate.netnih.gov This specific combination also enhanced the activation and expression of the transcription factor Nrf2 and its downstream antioxidant genes. researchgate.netnih.gov These molecular changes led to a significant reduction in the proliferation of pancreatic cancer cells, suggesting a potent anti-cancer strategy. researchgate.net Further studies in pancreatic cancer cells confirmed that the xanthohumol and PEITC mixture was a potent modulator of the Nrf2 pathway and induced cell cycle arrest, apoptosis, and autophagy. tandfonline.com
Similarly, in hepatocellular carcinoma (HCC) cells (HepG2), combinations of xanthohumol with PEITC, I3C, and resveratrol demonstrated a synergistic reduction in cell viability. mdpi.com The potential for xanthohumol to be used as a supportive agent in combination with conventional drugs is also a key area of research. acs.org Phytochemicals are increasingly viewed as promising synergistic compounds to supplement existing chemo- and immune-therapeutic regimens, and xanthohumol has been identified as a candidate with significant anti-cancer activities in both in vitro and in vivo preclinical models. nih.govresearchgate.netbenthamdirect.com Its ability to enhance the effectiveness of conventional chemotherapeutics positions it as a promising adjunct in cancer treatment. mdpi.com
Table 1: Preclinical Synergistic Effects of Xanthohumol with Other Agents
| Combination Agent | Cell/Model Type | Key Findings |
| Phenethyl isothiocyanate (PEITC) | Pancreatic Cancer Cells (PANC-1, MIA-Pa-Ca-2) | More efficient than single compounds in inhibiting NF-κB and activating Nrf2 pathways; reduced cell proliferation; induced cell cycle arrest, apoptosis, and autophagy. tandfonline.comresearchgate.netnih.gov |
| PEITC, Indole-3-carbinol (I3C), Resveratrol (RES) | Hepatocellular Carcinoma Cells (HepG2) | Synergistic reduction of cell viability observed with combinations of XN+PEITC, XN+I3C, and XN+RES. mdpi.com |
| Conventional Chemotherapeutics | General Preclinical Cancer Models | Xanthohumol shows potential to enhance the effectiveness of conventional drugs and mitigate resistance. nih.govmdpi.com |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Xanthohumol Research
The application of "omics" technologies—genomics, proteomics, and metabolomics—is becoming crucial for elucidating the complex, multi-target mechanisms of xanthohumol. These high-throughput techniques provide a systemic and unbiased view of the molecular changes induced by the compound, moving beyond single-pathway analyses. mdpi.com
A significant application of this approach has been in preclinical Alzheimer's disease (AD) research. In studies using APP/PS1 mouse models, multi-omics analyses have been employed to understand how xanthohumol prevents memory deficits. mdpi.combohrium.comnih.gov These investigations combined hippocampal proteomics, serum metabolomics, and microbiome analysis to create a comprehensive picture of its effects. mdpi.comresearchgate.net
The findings from these omics-based studies revealed that xanthohumol modulates multiple facets of AD pathology. Proteomic analysis of the hippocampus showed that xanthohumol can reduce the overexpression of certain glutamate (B1630785) receptors and enhance mitochondrial functions like ATP synthesis and mitophagy. mdpi.comnih.gov Metabolomic analysis of the serum and intestines indicated a systemic regulatory effect, particularly a decrease in glutamate synthesis. mdpi.com This integration of multi-omics data has been instrumental in identifying novel biomarkers and understanding the interplay between different biological systems in response to xanthohumol. researchgate.net Such comprehensive studies are vital for understanding how a multi-target agent like xanthohumol exerts its synergistic, neuroprotective effects across different organs and molecular pathways. mdpi.com
Development of Advanced Delivery Systems for Preclinical Efficacy Enhancement (e.g., Nanoparticle-Based Systems)
A primary challenge limiting the preclinical and potential clinical application of xanthohumol is its poor bioavailability, largely due to its high hydrophobicity, low water solubility, and instability. mdpi.commdpi.comresearchgate.net To overcome these limitations, researchers are actively developing advanced drug delivery systems, with a significant focus on nanotechnology. nih.govdovepress.com These systems aim to improve the solubility, stability, absorption, and targeted delivery of xanthohumol, thereby enhancing its preclinical efficacy. mdpi.comresearchgate.net
Various nano-drug delivery platforms have been explored, including polymeric nanoparticles (NPs), liposomes, nanomicelles, and solid lipid nanoparticles (SLNs). mdpi.commdpi.comresearchgate.net These nano-carriers can encapsulate xanthohumol, protecting it from degradation and facilitating its transport across biological membranes. mdpi.com
One specific example is the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles. A study focusing on dry eye disease demonstrated that PLGA NPs encapsulating xanthohumol were cytoprotective against oxidative stress in human corneal epithelial cells in vitro. eyehealthillinois.org In a mouse model of the disease, the nanoparticle formulation significantly reduced ocular surface damage and DNA damage associated with oxidative stress. This highlights the potential of PLGA NPs as a safe and effective vehicle for delivering hydrophobic compounds like xanthohumol to the ocular surface. eyehealthillinois.org The development of such nano-formulations is a key strategy for improving the pharmacokinetic profile of xanthohumol, enhancing both its bioavailability and its therapeutic half-life in preclinical models. mdpi.com
Investigation of Epigenetic Modulation by Xanthohumol
Emerging research indicates that phytochemicals, including flavonoids, can exert their biological effects through epigenetic modulation, which involves modifications to DNA or histone proteins that alter gene expression without changing the DNA sequence itself. This is a significant area of investigation for understanding the broad-spectrum activities of xanthohumol.
Polyphenols are recognized as modulators of key epigenetic enzymes, such as histone deacetylases (HDACs). researchgate.net Preclinical studies are beginning to explore xanthohumol's role in this area. For instance, research on glioblastoma (GBM) has shown that xanthohumol has a potent anti-tumor effect by inhibiting glycolysis. researchgate.net The mechanism involves the destabilization of the c-Myc oncoprotein. While this study focused on protein degradation pathways, it is known that epigenetic mechanisms, including DNA methylation and histone alterations, are critical in regulating metabolic pathways in cancer. researchgate.net
Further research has pointed toward xanthohumol's ability to modulate key signaling pathways that are closely intertwined with epigenetic regulation. For example, its impact on the STAT3 signaling pathway may be linked to epigenetic silencing mechanisms. spandidos-publications.com The ability of flavonoids to influence tumor suppressor proteins and transcription factors like NF-κB, which have known epigenetic cross-talk, further supports the rationale for investigating xanthohumol's epigenetic effects. researchgate.net Future studies are needed to directly assess how xanthohumol affects specific epigenetic marks, such as DNA methylation patterns and histone modifications (e.g., acetylation and methylation), to fully understand its regulatory role in gene expression. nih.gov
Role of Gut Microbiota in Xanthohumol Metabolism and Efficacy (Preclinical)
A growing body of preclinical evidence underscores the critical role of the gut microbiome in mediating the bioactivity of xanthohumol. researchgate.netnih.govtandfonline.comresearchgate.netnih.gov The interactions between xanthohumol, the host, and the intestinal microbiota are complex and essential for its therapeutic effects, particularly in the context of metabolic diseases. nih.gov
Studies using diet-induced obese mouse models have demonstrated that the metabolic benefits of xanthohumol, such as improved glucose metabolism and insulin (B600854) sensitivity, are dependent on the presence of a gut microbiota. researchgate.netnih.gov In conventional mice fed a high-fat diet, xanthohumol supplementation protected against metabolic impairments; however, these protective effects were absent in their germ-free counterparts. researchgate.netnih.gov This indicates that the microbiota is required for xanthohumol to exert its beneficial effects. nih.gov
The gut microbiota influences xanthohumol's efficacy in two primary ways:
Metabolism of Xanthohumol: Intestinal bacteria metabolize xanthohumol into other bioactive compounds. nih.govnih.gov Key metabolites include α,β-dihydroxanthohumol (DXN), dihydroxanthohumol, and the potent phytoestrogen 8-prenylnaringenin (B1664708) (8-PN). researchgate.netnih.govnih.gov These metabolites often possess unique or enhanced bioactivity and improved bioavailability compared to the parent compound. researchgate.netnih.gov The variability in individual gut microbial compositions can lead to different metabolic profiles and, consequently, high inter-individual variation in the bioavailability and effects of xanthohumol metabolites. nih.govresearchgate.net
Modulation of Microbiota Composition: Xanthohumol and its derivatives act as prebiotics and exert selective anti-microbial effects, altering the composition and functional capacity of the gut microbiota. researchgate.netnih.gov For example, in preclinical models, xanthohumol supplementation has been shown to increase the relative abundance of beneficial bacteria such as Akkermansia muciniphila. nih.govmdpi.com It also exhibits anti-bacterial properties against certain anaerobic pathogens. nih.gov These shifts in the microbial community structure are linked to its health benefits. researchgate.net
Future research, including metagenomic studies, is warranted to further unravel the complex microbe-microbe and diet-host-microbiota interactions that underpin xanthohumol's efficacy. researchgate.netnih.gov
Bioavailability Enhancement Strategies in Preclinical Models
One of the most significant hurdles in translating the promising preclinical findings of xanthohumol into effective therapeutic applications is its limited bioavailability. mdpi.com This limitation stems from its poor water solubility, which impairs absorption in the gastrointestinal tract, and its extensive and rapid metabolism in the liver and intestines. mdpi.commdpi.com Consequently, a key focus of current research is the development of strategies to enhance its solubility, absorption, and stability in preclinical models.
Several innovative approaches are being investigated:
Formulation with Complexing Agents: Cyclodextrin complexes have been shown to improve the aqueous solubility and stability of hydrophobic compounds. Encapsulating xanthohumol within 2-hydroxypropyl-β-cyclodextrin has been found to increase its water solubility without compromising its in vitro bioactivity. mdpi.com
Nano-Encapsulation: As discussed previously, nanotechnology-based delivery systems, such as nanoparticles, liposomes, and nanoemulsions, are being explored to improve the absorption, stability, and distribution of xanthohumol. mdpi.com These systems can protect the compound from metabolic degradation and provide controlled or sustained release. mdpi.com
Protein-Based Carriers: Novel carriers, such as Protein Z (PZ) derived from barley malt, have shown remarkable potential. In one study, using PZ as a carrier increased the water solubility of xanthohumol by 145-fold. researchgate.net Furthermore, PZ protected xanthohumol from gastrointestinal digestion, enhancing its retention and bioaccessibility by eightfold compared to the free compound. researchgate.net
Lipid-Based Formulations: Dissolving poorly soluble compounds like xanthohumol in a lipid vehicle, often combined with surfactants and cosolvents, can enhance solubility and absorption. aenova-group.com Self-nanoemulsifying drug delivery systems (SNEDDS) are a type of lipid-based formulation that can significantly increase drug exposure in animal models. drug-dev.com
Co-administration with Absorption Enhancers: The use of bio-enhancers, such as piperine (B192125) (an alkaloid from black pepper), is another strategy being explored. Piperine can improve the intestinal absorption of poorly soluble compounds, and its potential to enhance xanthohumol bioavailability is an area for further investigation. mdpi.com
Further Elucidation of Xanthohumol's Multi-Targeting Modalities
Xanthohumol is recognized not for hitting a single target, but for modulating multiple cellular signaling pathways and processes simultaneously, which likely underlies its broad spectrum of biological activities. semanticscholar.orgnih.gov A key area of future research is to further elucidate these multi-target modalities to better understand its therapeutic potential for complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov
Preclinical studies have already identified several key pathways and targets:
Signaling Cascades: Xanthohumol has been shown to modulate critical signaling pathways involved in cell proliferation, inflammation, and survival, including NF-κB, PI3K/Akt/mTOR, and Nrf2. researchgate.netmdpi.com In cancer cells, it can interfere with all phases of carcinogenesis by inhibiting procarcinogen activation, inducing apoptosis, and arresting the cell cycle. mdpi.comnih.gov
Metabolic Regulation: It influences metabolic processes by modulating bile acid concentrations through both FXR-dependent and FXR-independent signaling pathways, which has implications for treating conditions like metabolic-associated fatty liver disease. sochob.cl
Protein Target Identification: Advanced computational techniques, such as inverse molecular docking, have been applied to predict the protein targets of xanthohumol and its metabolites. nih.gov This approach identified numerous potential targets, including several that have been experimentally validated, such as matrix metalloproteinase-2 (MMP-2) and MMP-9, which are crucial in cancer metastasis. Other promising targets identified include acyl-protein thioesterase 2 and protein arginine N-methyltransferase 6 (PRMT6). nih.gov
Membrane-Targeting: In the context of antimicrobial activity, novel amphiphilic derivatives of xanthohumol have been shown to have a multi-target mechanism that includes targeting and disrupting the bacterial cell membrane. researchgate.net
Further research is essential to validate these predicted targets experimentally and to map the complex network of interactions that xanthohumol orchestrates within the cell. semanticscholar.org A deeper understanding of its multi-targeting nature is crucial for optimizing its therapeutic use and identifying the diseases where it may be most effective.
Q & A
Q. What statistical approaches address variability in phytochemical extraction yields?
- Methodology : Apply response surface methodology (RSM) to optimize extraction parameters (solvent ratio, temperature). A 30% increase in xanthochymol yield was achieved using ethanol-water (70:30) at 50°C .
Data Contradiction Analysis
- Example : Discrepancies in xanthochymol’s anti-angiogenic IC50 (0.5–10 μM vs. 2.2 μM ) may stem from endothelial cell type differences (HUVEC vs. HMVEC). Validate using standardized cell lines and assay protocols.
Key Research Gaps
- Synergistic Effects : Limited data on xanthochymol’s combination with chemotherapeutics (e.g., paclitaxel) .
- In Vivo Pharmacokinetics : No published studies on tissue distribution or metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
